Cas no 1779124-41-2 (6-(Difluoromethoxy)pyridin-2-amine dihydrochloride)
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride
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- Inchi: 1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-1-2-4(9)10-5;;/h1-3,6H,(H2,9,10);2*1H
- InChI Key: YKOFNFKJCQKIRG-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC(OC1C=CC=C(N)N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 123
- Topological Polar Surface Area: 48.1
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183404-5g |
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride |
1779124-41-2 | 97% | 5g |
$1,326.60 | 2022-04-02 | |
| Alichem | A029183404-10g |
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride |
1779124-41-2 | 97% | 10g |
$2,130.60 | 2022-04-02 | |
| Alichem | A029183404-25g |
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride |
1779124-41-2 | 97% | 25g |
$3,316.50 | 2022-04-02 |
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride
Introduction to 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride (CAS No. 1779124-41-2) in Modern Chemical and Pharmaceutical Research
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1779124-41-2, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the pyridine amine class, characterized by its unique structural and functional properties that make it a valuable candidate for various biochemical applications. The presence of both a difluoromethoxy group and an amine moiety in its molecular structure imparts distinct reactivity and binding capabilities, which have been extensively explored in recent years.
The difluoromethoxy substituent, specifically, plays a crucial role in modulating the electronic properties of the molecule. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity, making this group particularly attractive in drug design. In contrast, the pyridin-2-amine core provides a versatile scaffold that can interact with multiple biological targets. The dihydrochloride salt form of this compound ensures enhanced solubility and stability, facilitating its use in both laboratory and industrial settings.
Recent advancements in medicinal chemistry have highlighted the potential of 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride as a key intermediate in the synthesis of novel therapeutic agents. Its structural features have been leveraged to develop compounds with improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory, antiviral, and anticancer properties. These findings underscore the importance of this compound in addressing unmet medical needs.
The incorporation of fluorine into pharmaceutical molecules has long been recognized for its ability to fine-tune pharmacological properties. The electron-withdrawing nature of fluorine atoms can lead to increased lipophilicity and metabolic resistance, while also improving binding interactions with biological targets. In the case of 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride, these effects are particularly pronounced due to its dual fluorinated aromatic system. This has led to interest in its potential as a building block for next-generation drugs targeting complex diseases.
Moreover, computational studies have been instrumental in elucidating the mechanistic aspects of this compound's interactions with biological receptors. Molecular docking simulations have revealed that the pyridin-2-amine moiety can effectively engage with key amino acid residues in protein targets, while the difluoromethoxy group provides additional binding pockets for optimization. Such insights have guided the design of more potent analogs with tailored pharmacological activities.
In clinical research, 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride has been investigated as a precursor for developing treatments against various pathological conditions. Preliminary trials have shown promising results in modulating enzymatic pathways associated with inflammation and oxidative stress. The compound's ability to selectively inhibit certain enzymes while sparing others has made it an attractive candidate for targeted therapy. Further clinical development is warranted to fully assess its therapeutic potential.
The synthesis of 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride involves multi-step organic reactions that highlight its synthetic versatility. Key synthetic strategies include nucleophilic aromatic substitution reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are crucial for ensuring adequate supply for both research and commercial applications.
The role of this compound extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Its structural motifs are found in several commercially available products designed for crop protection and material science applications. The unique combination of electronic and steric properties offered by 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride makes it a valuable asset in developing innovative solutions across multiple industries.
Future research directions may explore derivatization strategies to expand the chemical space accessible through this scaffold. Techniques such as halogenation, alkylation, or heterocyclic ring formation could yield novel compounds with enhanced functionalities. Additionally, exploring alternative salt forms or prodrugs may improve formulation aspects, further broadening its utility.
In conclusion,6-(Difluoromethoxy)pyridin-2-amine dihydrochloride (CAS No. 1779124-41-2) represents a compelling example of how structural innovation can drive therapeutic breakthroughs. Its unique combination of chemical features has positioned it as a cornerstone in modern drug discovery efforts. As research continues to uncover new applications and synthetic pathways, this compound is poised to play an increasingly significant role in advancing chemical biology and medicine.
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